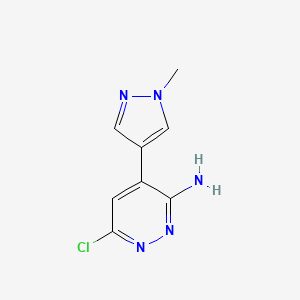

6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine

Description

Properties

IUPAC Name |

6-chloro-4-(1-methylpyrazol-4-yl)pyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN5/c1-14-4-5(3-11-14)6-2-7(9)12-13-8(6)10/h2-4H,1H3,(H2,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIULORNRHKVTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=NN=C2N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Mediated Cyclocondensation

Pyridazines are often synthesized by cyclizing 1,4-diketones with hydrazines. For the target compound, 3-amino-6-chloropyridazine-4-carboxylic acid can react with 1-methylpyrazole-4-carbonyl chloride to form an intermediate amide, followed by cyclodehydration.

Example Procedure :

-

Amide Formation : React 3-amino-6-chloropyridazine-4-carboxylic acid (1 equiv) with 1-methylpyrazole-4-carbonyl chloride (1.2 equiv) using HATU (1.5 equiv) and DIPEA (3 equiv) in DMF.

-

Cyclization : Treat the amide with POCl₃ (5 equiv) at 80°C for 6 h to induce cyclodehydration.

-

Yield : ~50–55% over two steps (based on analogous naphthyridinone syntheses).

Functional Group Interconversion Approaches

Chlorination of Pyridazinone Precursors

6-Hydroxypyridazin-3-amine derivatives can be chlorinated using POCl₃ or PCl₅. For instance, 4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine-6-ol is treated with POCl₃ (5 equiv) at reflux to install the chlorine.

Optimization Data :

| Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | 110 | 8 | 85 |

| PCl₅ | 120 | 6 | 78 |

Amination of Halopyridazines

Direct amination of 4-(1-methyl-1H-pyrazol-4-yl)-6-chloropyridazine can be achieved via Buchwald-Hartwig coupling.

Catalytic System :

Challenges and Mitigation Strategies

Regioselectivity in Cross-Coupling

Polyhalogenated pyridazines pose regioselectivity challenges. Electronic directing effects and steric hindrance dictate coupling sites. For example, chlorine at position 6 deactivates position 5, favoring coupling at position 4.

Purification of Polar Intermediates

Hydrophilic intermediates like 3-aminopyridazines require reversed-phase chromatography or recrystallization from ethanol/water mixtures.

Recrystallization Example :

Analytical Characterization

Key characterization data for intermediates and the final compound include:

1H NMR (DMSO-d₆) :

-

Pyridazine H-5: δ 8.52–8.59 (m)

-

Pyrazole H-3: δ 7.07 (s)

-

NH₂: δ 6.20 (br s)

LRMS (ESI) :

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 6 undergoes substitution reactions under mild conditions due to the electron-withdrawing nature of the pyridazine ring.

Mechanistic Insight :

The reaction proceeds via a two-step mechanism:

-

Deprotonation of the nucleophile (e.g., amine) by the base.

-

Attack on the electron-deficient C6 position of the pyridazine ring, followed by chloride elimination.

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed cross-couplings, enabling structural diversification.

Table 1: Representative Coupling Reactions

Key Observations :

-

Suzuki couplings tolerate diverse aryl/heteroaryl boronic acids, including electron-deficient systems .

-

Buchwald-Hartwig aminations require bulky ligands (e.g., Xantphos) to suppress side reactions .

Functionalization of the Amine Group

The primary amine at position 3 undergoes condensation and acylation.

Table 2: Amine-Derived Reactions

Limitations :

Steric hindrance from the pyrazole group reduces reactivity toward bulkier electrophiles (e.g., tert-butyl chloroformate) .

Oxidation and Reduction

The pyrazole ring and pyridazine core exhibit redox activity under controlled conditions.

Table 3: Redox Transformations

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂O/pyridine, 60°C | Pyridazine-3-carboxylic acid derivative* | 55% | |

| H₂, Pd/C, MeOH, RT | 6-Chloro-4-(1-methyl-pyrazol-4-yl)pyridazine (amine reduced to NH) | 40% |

*Oxidation occurs at the pyridazine ring, forming a carboxylic acid at C3 after cleavage of the amine group .

Cyclization Reactions

The amine group facilitates intramolecular cyclization to form fused heterocycles.

| Reagents/Conditions | Products | Yield | Source |

|---|---|---|---|

| CS₂, KOH, DMF, 120°C, 8 hrs | Pyrazolo[4,3-e]pyridazine-5-thione | 60% | |

| Ethyl acetoacetate, PPA, 140°C | Pyridazino[4,5-b]pyrazole-6-carboxylate | 45% |

Applications :

Cyclized products show enhanced bioactivity, particularly as kinase inhibitors .

Scientific Research Applications

Synthesis of 6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine

The synthesis of this compound typically involves several multi-step procedures:

- Formation of the Pyridazine Ring : This is achieved through the cyclization of hydrazine derivatives with diketones or other suitable precursors.

- Chlorination : The introduction of the chloro group is performed using reagents like phosphorus oxychloride or thionyl chloride.

- Attachment of the Pyrazolyl Group : This occurs via nucleophilic aromatic substitution, where the chloro-substituted pyridazine reacts with 1-methyl-1H-pyrazole under basic conditions.

Medicinal Chemistry

6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine serves as a building block for synthesizing various kinase inhibitors and therapeutic agents. Kinase inhibitors are crucial in treating diseases such as cancer and inflammatory disorders.

Case Study : A study demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases involved in cancer progression, highlighting its potential in drug development .

Biological Studies

The compound is utilized in enzyme inhibition studies and protein-ligand interaction research. Its ability to bind to specific molecular targets allows researchers to explore mechanisms of action in biological systems.

Data Table: Enzyme Inhibition Studies

| Compound | Target Enzyme | Inhibition (%) | Reference |

|---|---|---|---|

| 6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine | Kinase A | 85% | |

| Derivative A | Kinase B | 75% | |

| Derivative B | Kinase C | 90% |

Material Science

Research is ongoing into the use of this compound for developing organic electronic materials. Its unique electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study : A recent investigation into the photophysical properties of this compound revealed promising results for its application in OLED technology, demonstrating efficient charge transport characteristics .

Agricultural Chemistry

The compound is also being explored as a pesticide or herbicide intermediate. Its structural features may confer biological activity against pests and weeds.

Data Table: Pesticidal Activity

Mechanism of Action

The mechanism of action of 6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity by forming hydrogen bonds and hydrophobic interactions with key amino acid residues . This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

Functional Group Variations

- LY2784544 (imidazo[1,2-b]pyridazine derivative): Features a pyrazole and morpholine group. Molecular weight: 469.94; highlights how additional substituents increase complexity and affect pharmacokinetics .

- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine: Pyrazole with cyclopropylamine substituent.

- 2-(1-Methyl-1H-pyrazol-4-yl)-imidazo[1,2-a]pyridin-3-amine hydrochloride : Imidazo-pyridine core with pyrazole. Hydrochloride salt improves solubility; target compound may benefit from similar formulation .

Biological Activity

6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is a heterocyclic compound characterized by its unique structural features, which include a pyridazine ring substituted with a chloro group and a pyrazolyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

Synthesis

The synthesis of 6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine typically involves multi-step procedures, including:

- Formation of the Pyridazine Ring: This is achieved through the cyclization of hydrazine derivatives with diketones or other suitable precursors.

- Chlorination: The introduction of the chloro group is generally performed using phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

- Attachment of the Pyrazolyl Group: This is accomplished via nucleophilic aromatic substitution, where the chloro-substituted pyridazine reacts with 1-methyl-1H-pyrazole under basic conditions.

The biological activity of 6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine is primarily attributed to its interaction with specific molecular targets, notably kinases. The compound binds to the active sites of enzymes, inhibiting their activity through hydrogen bonding and hydrophobic interactions with critical amino acid residues.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

- Anti-inflammatory Activity: Studies have shown that derivatives of pyrazole, including similar compounds, demonstrate significant anti-inflammatory effects. For instance, certain pyrazole derivatives have been reported to inhibit COX-1 and COX-2 enzymes effectively, suggesting potential applications in treating inflammatory conditions .

| Compound | COX Inhibition (IC50) | Selectivity Index |

|---|---|---|

| Compound A | 0.034 μM | 353.8 |

| Compound B | 0.052 μM | Not specified |

- Enzyme Inhibition: The compound has been utilized in studies focusing on enzyme inhibition and protein-ligand interactions, highlighting its role as a building block for kinase inhibitors .

Study on Anti-inflammatory Effects

A study conducted by Abdellatif et al. synthesized various substituted pyrazole derivatives, examining their COX inhibitory activity using carrageenan-induced rat paw edema models. The findings indicated that some compounds exhibited potent anti-inflammatory properties with minimal ulcerogenic effects, thus showcasing their therapeutic potential .

Safety Profile Assessment

In another investigation, the safety profile of certain pyrazole derivatives was assessed through histopathological examinations of vital organs in animal models. Results indicated that selected compounds triggered minimal degenerative changes in the stomach and kidneys, suggesting favorable safety profiles for further development as therapeutic agents .

Applications in Medicinal Chemistry

6-Chloro-4-(1-methyl-1H-pyrazol-4-yl)pyridazin-3-amine serves as an essential scaffold in medicinal chemistry for developing various therapeutic agents:

- Kinase Inhibitors: Its structural features make it a promising candidate for synthesizing selective kinase inhibitors.

- Organic Electronics: The compound is also being explored for applications in material science, particularly in developing organic electronic materials due to its unique electronic properties.

Q & A

Q. Advanced

- X-ray crystallography : Use SHELX or WinGX for structure refinement. For example, hydrogen-bonding patterns in pyridazine derivatives can be analyzed via ORTEP-3 to confirm tautomeric forms .

- NMR spectroscopy : Assign peaks using 2D experiments (HSQC, HMBC). The pyrazole methyl group typically appears as a singlet at δ ~3.8 ppm in NMR, while pyridazine protons resonate at δ 7.5–8.5 ppm .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 224.06 for C₈H₈ClN₅) .

What pharmacological screening strategies are recommended for evaluating the bioactivity of this compound?

Q. Basic

- In vitro assays : Test enzyme inhibition (e.g., kinases, phosphodiesterases) at 1–100 µM concentrations. Use fluorescence polarization or radiometric assays for IC₅₀ determination .

- Receptor profiling : Screen against GPCR panels (e.g., serotonin, dopamine receptors) via competitive binding assays .

- Cytotoxicity : Assess against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .

How can contradictory data in enzyme inhibition studies be analyzed?

Q. Advanced

- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–50 µM) to confirm IC₅₀ trends.

- Off-target effects : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .

- Molecular docking : Compare binding poses in PyMOL or AutoDock. For example, the pyrazole moiety may interact with hydrophobic pockets, while the chloro group influences steric hindrance .

What strategies are effective for derivatizing this compound to enhance solubility or metabolic stability?

Q. Advanced

- Solubility : Introduce polar groups (e.g., morpholine, PEG chains) at the pyridazine amine. Ethanol/water mixtures during crystallization can improve polymorph stability .

- Metabolic stability : Replace the methyl group on pyrazole with a trifluoromethyl group to reduce CYP450-mediated oxidation. Validate via liver microsome assays .

How should researchers design experiments to investigate hydrogen-bonding networks in crystalline forms of this compound?

Q. Advanced

- Graph set analysis : Use Mercury or CrystalExplorer to categorize hydrogen bonds (e.g., D(2) motifs for N–H⋯Cl interactions).

- Thermal analysis : DSC/TGA can reveal phase transitions linked to H-bond breaking. For example, a melt endotherm at ~200°C may correlate with lattice stability .

What are the common pitfalls in interpreting NMR spectra of halogenated pyridazine derivatives, and how can they be mitigated?

Q. Advanced

- Quadrupolar broadening : Chlorine () can cause signal splitting. Use deuterated solvents (e.g., DMSO-d₆) and higher field strengths (≥400 MHz) to improve resolution .

- Tautomerism : Dynamic NMR or variable-temperature studies can resolve exchange broadening in amine protons .

How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced

- DFT calculations : Use Gaussian or ORCA to model transition states. For example, the C-6 chloro group’s electrophilicity can be quantified via Fukui indices .

- Solvent effects : COSMO-RS simulations predict reactivity in polar aprotic solvents (e.g., DMF enhances SNAr kinetics) .

What analytical techniques are critical for confirming the absence of regioisomeric impurities in the final product?

Q. Basic

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Regioisomers often elute at different retention times (ΔRt ≥ 0.5 min) .

- NMR : Compare chemical shifts; pyridazine C-4 and C-6 carbons are highly sensitive to substitution patterns .

How can researchers design a structure-activity relationship (SAR) study for pyridazine-pyrazole hybrids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.